![molecular formula C16H11Cl2N3O B3857655 N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide](/img/structure/B3857655.png)
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide
Overview
Description
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide, also known as DCB-I, is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-cancer properties. In
Mechanism of Action
The mechanism of action of N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin activity, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide prevents cancer cells from dividing and growing. N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting tubulin activity and inducing apoptosis, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been found to decrease the expression of various genes involved in cancer cell growth and survival. N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has also been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of using N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are many future directions for research on N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide. One area of research could be to further investigate its mechanism of action and identify potential targets for drug development. Additionally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide could be tested in animal models to determine its efficacy in vivo. Another direction for research could be to explore the use of N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide could be tested in clinical trials to determine its safety and efficacy in humans.
In conclusion, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-cancer properties. While its mechanism of action is not fully understood, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. There are many future directions for research on N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide, including further investigation of its mechanism of action and testing its efficacy in animal models and clinical trials.
Scientific Research Applications
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-6-5-10(14(18)7-11)8-20-21-16(22)13-9-19-15-4-2-1-3-12(13)15/h1-9,19H,(H,21,22)/b20-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHJUXHMIGETBM-DNTJNYDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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